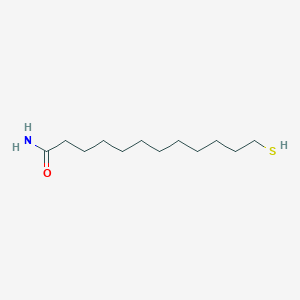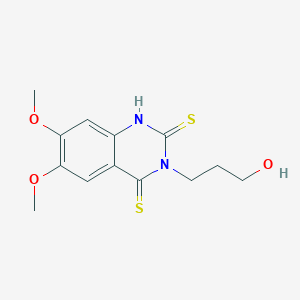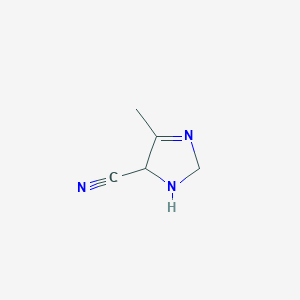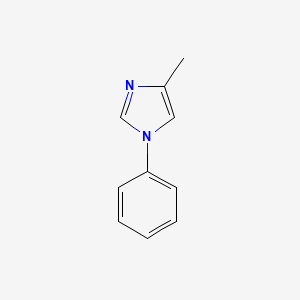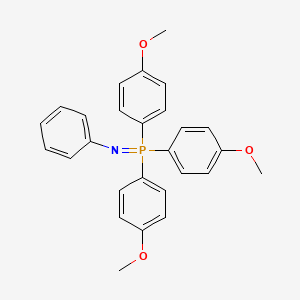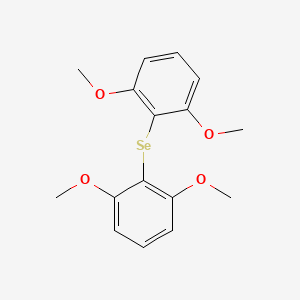
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene typically involves the reaction of 2,6-dimethoxyphenyl lithium with selenium compounds. One common method is the reaction of 2,6-dimethoxyphenyl lithium with selenium dichloride, followed by the reaction with 1,3-dimethoxybenzene . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of organoselenium chemistry and the use of large-scale organic synthesis techniques can be applied to produce this compound in larger quantities if needed.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Selenomethionine: An amino acid derivative containing selenium, known for its role in protein synthesis and antioxidant defense.
Uniqueness
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is unique due to its specific structure, which combines two methoxy-substituted aromatic rings with a selenium atom. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
138616-50-9 |
|---|---|
Molecular Formula |
C16H18O4Se |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)selanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Se/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
InChI Key |
ZHFOTCNFXVLPMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[Se]C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

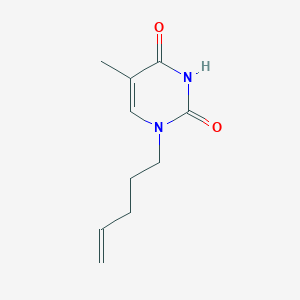

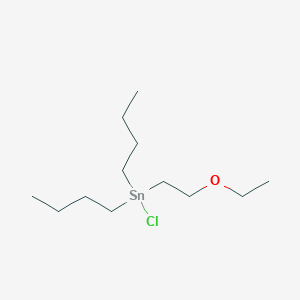
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
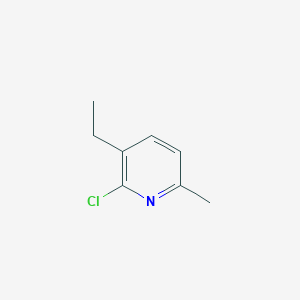
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
